4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
Brand Name: Vulcanchem
CAS No.: 483-36-3
VCID: VC0030888
InChI: InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H
SMILES: C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3
Molecular Formula: C11H4O5
Molecular Weight: 216.15 g/mol

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione

CAS No.: 483-36-3

Reference Standards

VCID: VC0030888

Molecular Formula: C11H4O5

Molecular Weight: 216.15 g/mol

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione - 483-36-3

CAS No. 483-36-3
Product Name 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
Molecular Formula C11H4O5
Molecular Weight 216.15 g/mol
IUPAC Name furo[3,2-g]chromene-4,7,9-trione
Standard InChI InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H
Standard InChIKey HKQPXEAYQPNPHV-UHFFFAOYSA-N
SMILES C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3
Canonical SMILES C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3
Synonyms 4H-Furo[3,2-g][1]benzopyran-4,7,9-trione; 4,7-Dihydro-6-hydroxy-4,7-dioxo-5-benzofuranacrylic Acid δ-Lactone; Bergaptenquinone; NSC 401268; Psoralen Quinone;
PubChem Compound 68083
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator